



Application Notes and Protocols for Developing DCAF1-Based PROTACs Using OICR-8268

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. DCAF1 (DDB1 and CUL4 associated factor 1), a substrate receptor for the CRL4 E3 ubiquitin ligase complex, has emerged as a promising E3 ligase for PROTAC development. **OICR-8268** is a potent and selective ligand for DCAF1, making it an excellent starting point for the design and synthesis of novel DCAF1-based PROTACs.[1][2]

These application notes provide a comprehensive guide for the development of DCAF1-based PROTACs utilizing **OICR-8268** and its derivatives. Detailed protocols for PROTAC synthesis, biochemical and cellular characterization are provided to facilitate the advancement of new targeted protein degraders.

Data Presentation

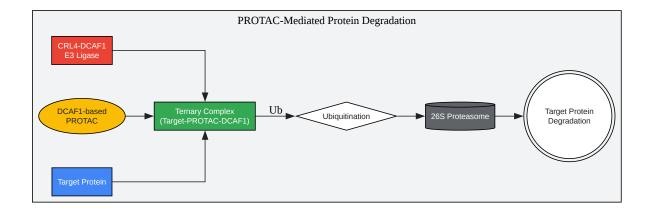
Table 1: Biophysical and Cellular Properties of DCAF1 Ligand OICR-8268



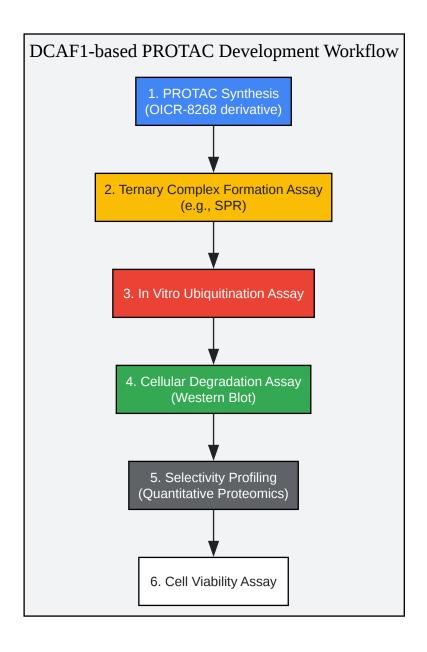
Parameter	Method	Value	Reference
Binding Affinity (KD)	Surface Plasmon Resonance (SPR)	38 nM	[2][3][4][5]
Isothermal Titration Calorimetry (ITC)	216 - 278 nM	[3][5]	
Cellular Target Engagement (EC50)	Cellular Thermal Shift Assay (CETSA)	10 μΜ	[1][2]

Signaling and Experimental Workflow Diagrams









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